molecular formula C13H17NO4S B2761911 benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate CAS No. 2102409-37-8

benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

Cat. No.: B2761911
CAS No.: 2102409-37-8
M. Wt: 283.34
InChI Key: PSHSGPQXCFFCKE-GFCCVEGCSA-N
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Description

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a chemical compound that features a benzyl group attached to a pyrrolidine ring, which is further substituted with a methanesulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One efficient method involves the use of tetrabutylammonium iodide (TBAI) as a catalyst under mild and clean conditions . The reaction proceeds via C(sp3)–H bond functionalization, resulting in good to excellent yields of the desired ester.

Industrial Production Methods

Industrial production of benzyl esters, including this compound, often employs flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of a methanesulfonyl group and a pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSGPQXCFFCKE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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